![molecular formula C25H26N2O4 B2446390 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844827-23-2](/img/structure/B2446390.png)
2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno [2,3- c ]pyrrole-3,9-diones using a multicomponent process is presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild condition . The products can be easily isolated by crystallization without the use of chromatography .Molecular Structure Analysis
The molecular structure of “2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is unique and allows for potential use in various fields of scientific research.Chemical Reactions Analysis
The synthesis of “2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves a multicomponent process . This process is compatible with a wide range of substituents, allowing for the synthesis of compounds with a broad range of substituents under mild conditions .Applications De Recherche Scientifique
Synthesis and Molecular Interactions
Compounds with structures similar to 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and their crystal structures analyzed to understand molecular interactions, such as hydrogen bonding and π-π interactions. For instance, the synthesis of related compounds demonstrates their potential in forming complex molecular structures with significant implications for material science and pharmaceutical research (Kaynak, Özbey, & Karalı, 2013).
Anticonvulsant Properties
Derivatives of pyrrolidine-2,5-dione, which share a similar core structure, have been evaluated for their anticonvulsant properties. These studies suggest that compounds with morpholine groups may offer new pathways for the development of antiepileptic drugs, demonstrating significant efficacy in various seizure models (Rybka et al., 2017).
Biodegradable Material Synthesis
Morpholine-2,5-dione derivatives have been utilized in the synthesis of biodegradable polyesteramides, indicating the role of these compounds in developing environmentally friendly materials. Such materials could have applications ranging from medical devices to sustainable packaging solutions, showcasing the broad utility of morpholine derivatives in polymer science (Veld, Dijkstra, & Feijen, 1992).
Electrochromic Applications
Novel conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have been explored for their potential in electrochromic devices. These materials exhibit promising properties for applications in smart windows, displays, and energy-efficient lighting, highlighting the versatility of pyrrolo[3,4-c]pyrrole derivatives in advanced material applications (Hu et al., 2015).
Photoluminescent Materials
The development of photoluminescent materials using 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, which are structurally related to the compound of interest, showcases the potential of these derivatives in optoelectronic applications. Such materials could be used in the development of new types of light-emitting devices and sensors (Beyerlein & Tieke, 2000).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-7-9-18(10-8-17)22-21-23(28)19-5-2-3-6-20(19)31-24(21)25(29)27(22)12-4-11-26-13-15-30-16-14-26/h2-3,5-10,22H,4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKLCUASSQWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2446307.png)
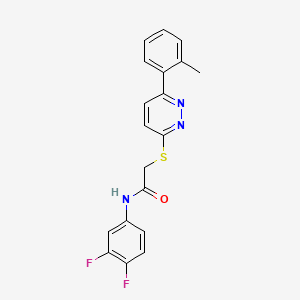
![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)
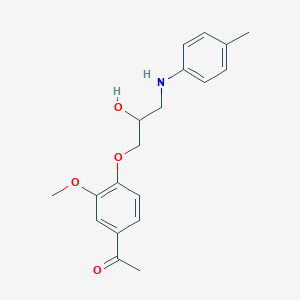
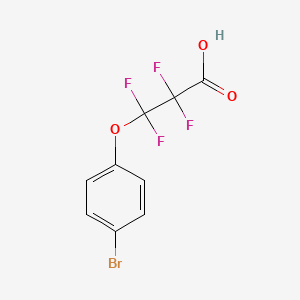
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)

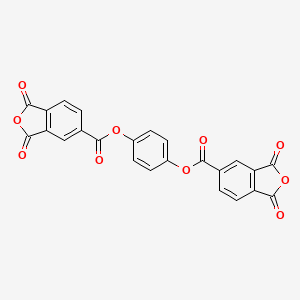

![[2-(3-chloro-4-cyanoanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2446325.png)
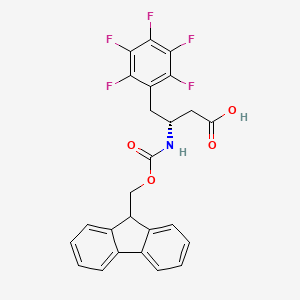
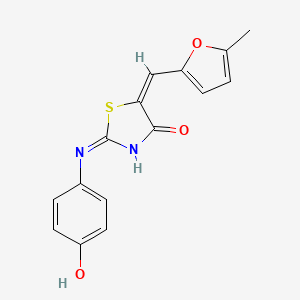
![8-(3-Hydroxypropyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2446330.png)